Dipropyl sulfate

Description

The exact mass of the compound Dipropyl sulfate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Dipropyl sulfate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dipropyl sulfate including the price, delivery time, and more detailed information at info@benchchem.com.

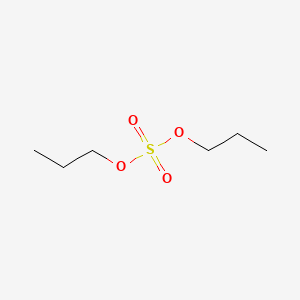

Structure

3D Structure

Properties

IUPAC Name |

dipropyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O4S/c1-3-5-9-11(7,8)10-6-4-2/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYCKNDWZDXGNBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOS(=O)(=O)OCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6060503 | |

| Record name | Sulfuric acid, dipropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

598-05-0 | |

| Record name | Dipropyl sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=598-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfuric acid, dipropyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598050 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, dipropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfuric acid, dipropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dipropyl Sulfate [Alkylating Agent] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Dipropyl sulfate CAS number and properties

An In-depth Technical Guide to Dipropyl Sulfate (B86663)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of dipropyl sulfate (CAS No: 598-05-0), a reactive chemical intermediate. The information is compiled for professionals in research and development who require detailed data on its properties, synthesis, reactivity, and safety considerations.

Chemical Identification and Properties

Dipropyl sulfate, also known as sulfuric acid, dipropyl ester, is a dialkyl sulfate used in organic synthesis.[1] Its primary identifier is CAS Number 598-05-0.[2][3][4][5]

Physical and Chemical Properties

The key physical and chemical properties of dipropyl sulfate are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 598-05-0 | [2][3][4][5] |

| Molecular Formula | C₆H₁₄O₄S | [2][3][4] |

| Molecular Weight | 182.24 g/mol | [2][3] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Boiling Point | 115 °C at 16 mmHg | [3] |

| Density | 1.109 g/mL at 20 °C | [3] |

| Refractive Index | n20/D 1.413 | [3] |

| Flash Point | 105.3 °C | [3] |

| Solubility | Soluble in organic solvents; limited solubility in water. | [4] |

| Storage Temperature | 10°C - 25°C is recommended. | [2] |

Synthesis and Reactivity

Synthesis

-

Esterification of Propan-1-ol: The direct reaction of propan-1-ol with a strong dehydrating agent like concentrated sulfuric acid. This is a standard method for producing dialkyl sulfates.

-

Oxidation of Dipropyl Sulfite (B76179): The oxidation of dipropyl sulfite would also yield dipropyl sulfate.

A generalized reaction scheme for the esterification route is presented below.

Caption: Plausible synthesis of dipropyl sulfate via dehydration.

Chemical Reactivity

Dipropyl sulfate's primary utility in chemical synthesis stems from its function as a propylating agent. The sulfate group is an excellent leaving group, facilitating the transfer of a propyl group to a nucleophile. It is known to react with amines, chlorides, and hydrogen chloride to form dipropyl sulfonic acids.

This reactivity makes it a useful intermediate in the production of various compounds, including detergents and surfactants.[3]

A general scheme for the alkylation of an amine is shown below.

Caption: General alkylation reaction with an amine.

Toxicological Profile and Safety

Dipropyl sulfate is a hazardous chemical and must be handled with appropriate safety precautions.

Summary of Hazards

| Hazard Type | Classification and Statement | Source(s) |

| Acute Toxicity (Oral, Dermal, Inhalation) | Toxic/Harmful if swallowed, in contact with skin, or if inhaled. | |

| Skin Corrosion/Irritation | Causes severe skin burns and eye damage. | [5] |

| Eye Damage/Irritation | Causes serious eye damage. | |

| Carcinogenicity | No data available for dipropyl sulfate. | [6] |

| Mutagenicity | No data available. |

Important Note on Carcinogenicity: While there is no specific carcinogenicity data for dipropyl sulfate, the isomeric compound, diisopropyl sulfate (CAS No: 2973-10-6), is classified by the International Agency for Research on Cancer (IARC) as a Group 2B carcinogen , meaning it is "possibly carcinogenic to humans". This is based on sufficient evidence for carcinogenicity in experimental animals. Given the structural similarity, it is prudent to handle dipropyl sulfate as a potential carcinogen.

Safe Handling Protocol

Due to its hazardous nature, strict safety protocols must be followed when handling dipropyl sulfate. The following workflow outlines the essential steps for safe handling.

References

Dipropyl Sulfate: A Technical Guide to Safe Handling and Hazard Management

For Researchers, Scientists, and Drug Development Professionals

Introduction: Dipropyl sulfate (B86663) (CAS No. 598-05-0) is a reactive organic sulfate ester used as a chemical intermediate and alkylating agent in various organic syntheses, including the preparation of surfactants and pharmaceuticals.[1][2][3] Its utility in research and development is offset by significant health hazards, necessitating a thorough understanding of its properties and strict adherence to safety protocols. This guide provides a comprehensive overview of the safety data, handling procedures, and emergency responses for dipropyl sulfate to ensure its safe use in a laboratory setting.

Hazard Identification and Classification

Dipropyl sulfate is classified as a hazardous chemical. It is considered toxic if swallowed, inhaled, or in contact with skin.[4][5] A primary concern is its corrosive nature, causing severe skin burns and serious eye damage.[4] Although specific carcinogenicity data in humans is limited, the related compound diisopropyl sulfate is classified by IARC as "possibly carcinogenic to humans (Group 2B)," warranting caution.[6][7]

GHS Hazard Statements:

-

H301/H311/H331: Toxic if swallowed, in contact with skin or if inhaled.[5]

Physical and Chemical Properties

Understanding the physical and chemical properties of dipropyl sulfate is crucial for safe handling and storage.

| Property | Value | Source |

| CAS Number | 598-05-0 | [1][2][4] |

| Molecular Formula | C₆H₁₄O₄S | [1][2][4] |

| Molecular Weight | 182.24 g/mol | [2][4] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 115 °C @ 16 mmHg | [2] |

| Density | ~1.109 g/mL at 20 °C | [2][8] |

| Flash Point | 105.3 °C | [2] |

| Solubility | Soluble in organic solvents; limited solubility in water. | [1] |

Experimental Protocols: Safe Handling and Storage

Adherence to rigorous safety protocols is mandatory when working with dipropyl sulfate. The following procedures outline the best practices for handling and storage.

Engineering Controls and Personal Protective Equipment (PPE)

All work with dipropyl sulfate must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[9] An eyewash station and safety shower must be readily accessible.[4]

| PPE Category | Specification | Citation |

| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber). Gloves must be inspected before use and removed using the proper technique to avoid skin contact. | [4][9] |

| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a full-face shield. | [4][10][9] |

| Skin/Body Protection | Impervious protective clothing, such as a lab coat or a chemical-resistant suit, to prevent skin contact. | [4][10][9] |

| Respiratory Protection | If vapors or mists are generated, a NIOSH/MSHA-approved full-face respirator with an appropriate cartridge should be worn. | [4][10] |

General Handling and Hygiene

-

Wash hands thoroughly after handling, before breaks, and at the end of the workday.[4][9]

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.[4][9]

Storage Conditions

-

Keep containers tightly closed to prevent moisture contact and leakage.[4][9]

-

Store locked up, away from incompatible materials such as strong oxidizing agents.[4][10]

-

Recommended storage temperature is between 10°C and 25°C.[3]

Emergency Procedures and First Aid

Immediate and appropriate action is critical in the event of an exposure or spill.

First Aid Measures

| Exposure Route | First Aid Protocol | Citation |

| Inhalation | Remove the person to fresh air. If breathing is difficult, give oxygen. Seek immediate emergency medical help. | [4] |

| Skin Contact | Immediately take off all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention. | [4][10] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate emergency medical help. | |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately. | [4][10] |

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Avoid breathing vapors and prevent contact with skin or eyes. Wear the appropriate level of PPE as described in Section 3.1.[9]

-

Containment and Cleaning: Prevent further leakage if it is safe to do so. Do not let the product enter drains.[9] Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite). Collect the absorbed material and place it in a suitable, closed container for disposal.[4][9]

Stability and Reactivity

-

Chemical Stability: Stable under recommended storage conditions.[4]

-

Conditions to Avoid: Extremes of temperature and direct sunlight.[4]

-

Incompatible Materials: Strong oxidizing agents.[4]

-

Hazardous Decomposition Products: Upon combustion, may produce carbon oxides and hydrogen sulfide.[4]

Toxicological and Ecological Information

Toxicological Data

While specific LD50 or LC50 data for dipropyl sulfate is not consistently available across safety data sheets, it is classified as toxic by oral, dermal, and inhalation routes.[4][5] The primary toxicological concerns are its corrosive effects and its potential as a mutagen and carcinogen due to its nature as an alkylating agent.

Ecological Information

There is limited data available on the ecotoxicity of dipropyl sulfate.[10] However, it is noted that the substance may cause long-lasting harmful effects to aquatic life.[4] It should not be allowed to enter drains or the environment.[9]

Disposal Considerations

All waste containing dipropyl sulfate must be treated as hazardous waste. Dispose of contents and containers in accordance with all local, state, and federal regulations. This should be done through an approved waste disposal plant.[4][10]

Disclaimer: This document is intended as a technical guide for trained professionals and is not a substitute for a formal safety data sheet (SDS) or institutional safety training. Always consult the most current SDS from the supplier and your institution's Environmental Health and Safety (EHS) department before handling this chemical.

References

- 1. CAS 598-05-0: Dipropyl sulfate | CymitQuimica [cymitquimica.com]

- 2. lookchem.com [lookchem.com]

- 3. Dipropyl sulfate | 598-05-0 | FD61059 | Biosynth [biosynth.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. Dipropyl Sulfate | 598-05-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. Diisopropyl sulfate | C6H14O4S | CID 18096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Diisopropyl Sulfate - Occupational Exposures to Mists and Vapours from Strong Inorganic Acids; and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. DIPROPYL SULFATE | 598-03-8 [chemicalbook.com]

- 9. guidechem.com [guidechem.com]

- 10. echemi.com [echemi.com]

- 11. tcichemicals.com [tcichemicals.com]

An In-Depth Technical Guide to the Alkylating Action of Dipropyl Sulfate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature providing specific, in-depth experimental data on the mechanism of action of dipropyl sulfate (B86663) as an alkylating agent is limited. This guide provides a comprehensive overview based on the established principles of dialkyl sulfates and related alkylating agents. The experimental protocols, quantitative data, and signaling pathways described herein are representative examples and should be adapted for specific research on dipropyl sulfate.

Introduction

Dipropyl sulfate (C₆H₁₄O₄S) is a dialkyl sulfate ester anticipated to function as an alkylating agent. Alkylating agents are a class of reactive compounds that covalently attach an alkyl group to a nucleophilic site on a biomolecule. In a biological context, the primary targets of alkylating agents are the nucleophilic centers in DNA and proteins, leading to a cascade of cellular responses, including cytotoxicity, mutagenicity, and carcinogenicity. This technical guide will delve into the theoretical mechanism of action of dipropyl sulfate, drawing parallels from well-studied analogues like dimethyl sulfate (DMS) and diisopropyl sulfate (DPS)[1].

Chemical Reactivity and Alkylation Mechanism

Dipropyl sulfate, like other dialkyl sulfates, is a potent electrophile. The sulfate group acts as an excellent leaving group, facilitating the transfer of a propyl group to a nucleophilic substrate. The alkylation reaction can proceed through two primary mechanisms:

-

Sₙ2 (Bimolecular Nucleophilic Substitution): This is the more probable mechanism for primary alkyl sulfates like dipropyl sulfate. A nucleophile directly attacks the carbon atom of the propyl group, leading to the displacement of the sulfate leaving group in a single, concerted step.

-

Sₙ1 (Unimolecular Nucleophilic Substitution): This mechanism involves the formation of a carbocation intermediate. While less likely for a primary alkyl group like propyl, it cannot be entirely ruled out under certain conditions.

The primary targets for alkylation within a cell are macromolecules rich in nucleophilic sites.

DNA Alkylation

DNA is a principal target of alkylating agents. The nucleophilic centers in DNA bases are susceptible to propylation by dipropyl sulfate. The most common sites of alkylation on DNA are:

-

N7 of Guanine: This is the most nucleophilic site in DNA and a primary target for many alkylating agents.

-

N3 of Adenine: Another common site for alkylation.

-

Other sites: N1 of Adenine, N3 of Cytosine, N7 of Adenine, and the phosphate (B84403) backbone are also potential, though generally less frequent, targets.

Alkylation at these sites can have significant biological consequences:

-

Miscoding: Alkylated bases can be misread by DNA polymerases during replication, leading to point mutations. For example, O⁶-alkylguanine can mispair with thymine (B56734) instead of cytosine.

-

Depurination/Depyrimidination: The alkylated base can become unstable and be spontaneously lost from the DNA backbone, creating an abasic (AP) site.

-

Strand Breakage: AP sites are labile and can lead to single-strand breaks in the DNA.

-

Cross-linking (for bifunctional agents): While dipropyl sulfate is a monofunctional alkylating agent (transferring a single propyl group per reaction), some alkylating agents can link two different DNA strands (interstrand crosslink) or two sites on the same strand (intrastrand crosslink), which is a highly cytotoxic lesion.

Protein Alkylation

Proteins also possess numerous nucleophilic residues that can be targeted by dipropyl sulfate. The most susceptible amino acid side chains include:

-

Cysteine (thiol group): Highly nucleophilic and a common target for alkylation.

-

Histidine (imidazole ring): The nitrogen atoms in the imidazole (B134444) ring are nucleophilic.

-

Lysine (B10760008) (ε-amino group): The primary amine at the end of the lysine side chain is a potential target.

-

Methionine (thioether group): Can be alkylated to form a sulfonium (B1226848) ion.

The functional consequence of protein alkylation depends on the specific protein and the location of the modified residue. Alkylation can lead to:

-

Enzyme Inhibition: Modification of an amino acid in the active site of an enzyme can abolish its catalytic activity.

-

Disruption of Protein-Protein Interactions: Alkylation at an interface can prevent the formation of protein complexes.

-

Altered Protein Conformation and Stability: Covalent modification can lead to changes in the three-dimensional structure of a protein, potentially leading to misfolding and degradation.

Cellular Response to Dipropyl Sulfate-Induced Damage

The cellular response to DNA and protein alkylation is complex and involves a network of signaling pathways aimed at damage repair, cell cycle arrest, or, if the damage is too extensive, apoptosis (programmed cell death).

DNA Damage Response (DDR) Pathway

Upon detection of DNA adducts, cells activate the DNA Damage Response (DDR) pathway. This involves a cascade of protein kinases, including ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related), which phosphorylate a host of downstream targets to orchestrate the cellular response.

Caption: Generalized DNA Damage Response Pathway initiated by an alkylating agent.

Apoptotic Signaling

If the extent of macromolecular damage is beyond the cell's repair capacity, apoptotic pathways are initiated. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, culminating in the activation of caspases, a family of proteases that execute the apoptotic program.

Quantitative Data (Representative)

Table 1: Hypothetical Cytotoxicity of Dipropyl Sulfate in Human Cancer Cell Lines.

| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC₅₀ (µM) |

| A549 | Lung Carcinoma | MTT | 48 | Data not available |

| MCF-7 | Breast Adenocarcinoma | XTT | 72 | Data not available |

| HeLa | Cervical Cancer | Resazurin | 48 | Data not available |

| U-87 MG | Glioblastoma | ATP-based | 72 | Data not available |

Table 2: Potential DNA Adducts Formed by Dipropyl Sulfate (Based on Analogs).

| Adduct | DNA Base | Potential Location | Expected Analytical Signature (LC-MS/MS) |

| N7-propylguanine | Guanine | Major Groove | Specific m/z transition to be determined |

| N3-propyladenine | Adenine | Minor Groove | Specific m/z transition to be determined |

| O⁶-propylguanine | Guanine | Major Groove | Specific m/z transition to be determined |

Experimental Protocols

The following are detailed, generalized methodologies for key experiments to characterize the mechanism of action of dipropyl sulfate.

In Vitro DNA Alkylation Assay

Objective: To identify the formation of dipropyl sulfate-DNA adducts in a cell-free system.

Methodology:

-

Reaction Setup: Incubate calf thymus DNA (or a specific oligonucleotide sequence) with varying concentrations of dipropyl sulfate in a buffered solution (e.g., phosphate buffer, pH 7.4) at 37°C for a defined period.

-

DNA Digestion: After incubation, enzymatically digest the DNA to single nucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.

-

LC-MS/MS Analysis: Analyze the digested nucleoside mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Chromatography: Use a C18 reverse-phase column with a gradient of acetonitrile (B52724) in water (with formic acid as a modifier) to separate the nucleosides.

-

Mass Spectrometry: Operate the mass spectrometer in positive ion mode with multiple reaction monitoring (MRM) to detect the specific parent-to-fragment ion transitions for the expected propylated nucleosides.

-

Caption: Experimental workflow for in vitro DNA alkylation analysis.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of dipropyl sulfate on cultured cells.

Methodology:

-

Cell Seeding: Plate cells (e.g., A549, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of dipropyl sulfate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Proteomic Analysis of Protein Alkylation

Objective: To identify the protein targets of dipropyl sulfate in a cellular context.

Methodology:

-

Cell Treatment: Treat cultured cells with dipropyl sulfate or a vehicle control.

-

Cell Lysis and Protein Extraction: Lyse the cells and extract the total protein content.

-

Protein Digestion: Reduce and alkylate the cysteine residues with iodoacetamide (B48618) (to block native thiols) and then digest the proteins into peptides using trypsin.

-

Affinity Enrichment (Optional): If a tagged version of dipropyl sulfate is used (e.g., with a biotin (B1667282) or alkyne handle), enrich the propylated peptides using affinity chromatography.

-

LC-MS/MS Analysis: Analyze the peptide mixture by high-resolution mass spectrometry.

-

Data Analysis: Use proteomic software (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS spectra against a protein database to identify the peptides and proteins. Look for mass shifts corresponding to the addition of a propyl group on specific amino acid residues.

Caption: General workflow for proteomic identification of protein alkylation.

Conclusion

Dipropyl sulfate is expected to exert its biological effects primarily through its action as an alkylating agent, targeting nucleophilic sites on DNA and proteins. This covalent modification can lead to DNA damage, enzyme inactivation, and disruption of cellular signaling, ultimately resulting in cytotoxicity. While the precise details of its reactivity, target specificity, and the cellular responses it elicits require dedicated experimental investigation, the framework provided in this guide, based on the known chemistry and biology of related dialkyl sulfates, offers a robust starting point for researchers and drug development professionals. Future studies employing the methodologies outlined herein are essential to fully elucidate the mechanism of action of dipropyl sulfate.

References

Dipropyl Sulfate Reactivity with Nucleophiles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dipropyl sulfate (B86663) ((CH₃CH₂CH₂)₂SO₄) is a dialkyl sulfate ester that functions as a potent alkylating agent. While specific kinetic and thermodynamic data for dipropyl sulfate are not extensively documented in publicly accessible literature, its reactivity can be reliably inferred from the well-established behavior of analogous dialkyl sulfates, such as dimethyl sulfate (DMS) and diethyl sulfate (DES). This guide provides a comprehensive overview of the expected reactivity of dipropyl sulfate with various nucleophiles, detailing the underlying reaction mechanisms, generalized experimental protocols for studying these reactions, and representative data from analogous compounds to guide research and development activities.

Introduction to Dipropyl Sulfate as an Alkylating Agent

Dipropyl sulfate belongs to the class of dialkyl sulfates, which are diesters of the corresponding alcohol (n-propanol) and sulfuric acid.[1][2] These compounds are characterized by the presence of two alkyl groups attached to a central sulfate moiety. The strong electron-withdrawing nature of the sulfate group makes the α-carbons of the propyl groups highly electrophilic and susceptible to nucleophilic attack. Consequently, dipropyl sulfate is an effective propylating agent, capable of transferring a propyl group to a wide range of nucleophiles.[1][3]

The primary mode of reaction for dialkyl sulfates is the bimolecular nucleophilic substitution (SN2) reaction.[3][4][5] This mechanism involves a backside attack by the nucleophile on the electrophilic carbon atom, leading to the displacement of the alkyl sulfate anion as a leaving group.[4][6] The reaction is concerted, meaning the bond formation and bond breaking occur simultaneously through a single transition state.[6]

Reaction Mechanism with Nucleophiles

The reaction of dipropyl sulfate with a generic nucleophile (Nu⁻) proceeds via an SN2 mechanism. The nucleophile attacks one of the propyl groups, leading to the formation of a propyl-nucleophile bond and the displacement of the propyl sulfate anion. The first propylation is generally much faster than the second.

Reaction Steps:

-

First Propylation: (CH₃CH₂CH₂)₂SO₄ + Nu⁻ → CH₃CH₂CH₂-Nu + CH₃CH₂CH₂SO₄⁻

-

Second Propylation (slower): The resulting propyl sulfate anion is a much weaker alkylating agent.

The overall reactivity is influenced by several factors, including the strength of the nucleophile, steric hindrance at the reaction center, the nature of the solvent, and the reaction temperature.[4][6]

Visualization of the SN2 Reaction Pathway

Caption: SN2 reaction mechanism of dipropyl sulfate with a nucleophile.

Reactivity with Various Classes of Nucleophiles

The reactivity of dipropyl sulfate is expected to follow the general trends observed for other dialkyl sulfates like DMS and DES.[1][7] Stronger nucleophiles will react more rapidly.

Nitrogen Nucleophiles (Amines)

Primary, secondary, and tertiary amines react with dialkyl sulfates to form the corresponding alkylated ammonium (B1175870) salts.[3][7] Tertiary amines yield quaternary ammonium salts, while primary and secondary amines are sequentially alkylated.

-

Primary Amines: R-NH₂ + (Pr)₂SO₄ → R-NH₂Pr⁺ PrSO₄⁻

-

Secondary Amines: R₂NH + (Pr)₂SO₄ → R₂NHPr⁺ PrSO₄⁻

-

Tertiary Amines: R₃N + (Pr)₂SO₄ → R₃NPr⁺ PrSO₄⁻

Sulfur Nucleophiles (Thiols and Thiolates)

Thiols and especially their conjugate bases, thiolates, are excellent nucleophiles and are expected to react readily with dipropyl sulfate to form thioethers (sulfides).[3]

-

Thiols/Thiolates: R-S⁻ + (Pr)₂SO₄ → R-S-Pr + PrSO₄⁻

Oxygen Nucleophiles (Alcohols, Phenols, Carboxylates)

Alcohols, phenols, and carboxylates react to form ethers and esters, respectively. These reactions often require a base to deprotonate the nucleophile, increasing its reactivity.[1][8]

-

Alkoxides/Phenoxides: R-O⁻ + (Pr)₂SO₄ → R-O-Pr + PrSO₄⁻

-

Carboxylates: R-COO⁻ + (Pr)₂SO₄ → R-COO-Pr + PrSO₄⁻

Halide Nucleophiles

Halide ions can also act as nucleophiles, although their reactivity is dependent on the solvent and counter-ion. For instance, potassium iodide can react with diethyl sulfate to produce ethyl iodide.[1]

-

Halides: X⁻ + (Pr)₂SO₄ → Pr-X + PrSO₄⁻

Quantitative Data (Analogous Compounds)

Specific kinetic data for dipropyl sulfate is scarce. The following table summarizes representative reactivity data for dimethyl sulfate and diethyl sulfate with various nucleophiles to provide a comparative baseline.

| Alkylating Agent | Nucleophile | Solvent | Relative Rate Constant (k_rel) | Product | Reference(s) |

| Dimethyl Sulfate | Pyridine | Ether | - | N-methylpyridinium methylsulfate | [7] |

| Dimethyl Sulfate | N-propylamine | Ether | - | N-methyl-N-propylammonium methylsulfate | [7] |

| Dimethyl Sulfate | Guanine (B1146940) (in DNA) | In vitro | High | N7-methylguanine | [5] |

| Dimethyl Sulfate | Adenine (in DNA) | In vitro | Moderate | N3-methyladenine | [5] |

| Diethyl Sulfate | Water | Water | 1 (hydrolysis) | Ethanol, Ethyl sulfate | [9] |

| Diethyl Sulfate | Sodium Ethoxide | Ethanol | >1000 | Diethyl ether | [9] |

Note: The table presents qualitative and relative reactivity trends due to the lack of standardized quantitative data for direct comparison across different studies.

Experimental Protocols

The following are generalized protocols for studying the reactivity of dipropyl sulfate. Safety Precaution: Dipropyl sulfate, like other dialkyl sulfates, is expected to be toxic, corrosive, and potentially carcinogenic.[1] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

General Protocol for Kinetic Analysis by GC or HPLC

This protocol is designed to monitor the disappearance of reactants and the appearance of products over time.

-

Reagent Preparation:

-

Prepare a standard solution of dipropyl sulfate in a suitable aprotic solvent (e.g., acetonitrile, DMF).

-

Prepare a solution of the nucleophile in the same solvent. If the nucleophile is weakly acidic, a non-nucleophilic base (e.g., a hindered amine) may be required to generate the more reactive conjugate base.

-

Prepare an internal standard solution to be added for accurate quantification.

-

-

Reaction Setup:

-

In a thermostated reaction vessel equipped with a magnetic stirrer, add the nucleophile solution and the internal standard.

-

Allow the solution to reach the desired reaction temperature.

-

Initiate the reaction by adding a known volume of the dipropyl sulfate solution. Start a timer immediately.

-

-

Sample Collection and Quenching:

-

At predetermined time intervals, withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to a vial containing a quenching agent (e.g., a solution of a highly reactive amine like diethylamine (B46881) in excess to consume any remaining dipropyl sulfate).

-

-

Analysis:

-

Analyze the quenched samples by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

-

Develop a calibration curve for the reactants and expected products to determine their concentrations in each sample.

-

-

Data Processing:

-

Plot the concentration of the reactants and/or products as a function of time.

-

Determine the reaction order and calculate the rate constant using appropriate kinetic models (e.g., method of initial rates, integral method).[10]

-

Experimental Workflow Diagram

Caption: General workflow for kinetic analysis of dipropyl sulfate reactivity.

Signaling Pathways and Toxicological Considerations

As potent alkylating agents, dialkyl sulfates are genotoxic.[1][5] They can react with nucleophilic sites on DNA bases, leading to the formation of DNA adducts.[5] The primary targets are the N7 position of guanine and the N3 position of adenine.[5] This alkylation can interfere with DNA replication and transcription, potentially leading to mutations and carcinogenicity.

While specific signaling pathways affected by dipropyl sulfate are not detailed in the literature, its mechanism of toxicity is expected to be similar to that of DMS, which can induce pathways related to DNA damage response and apoptosis.

Logical Relationship of Genotoxicity

Caption: Postulated pathway of dipropyl sulfate-induced genotoxicity.

Conclusion

Dipropyl sulfate is a reactive alkylating agent that readily participates in SN2 reactions with a variety of nucleophiles. While quantitative kinetic data for this specific compound is limited, its reactivity profile can be confidently predicted based on the extensive studies of dimethyl sulfate and diethyl sulfate. Researchers and drug development professionals should handle this compound with significant caution due to its presumed toxicity and genotoxicity. The experimental protocols and mechanistic insights provided in this guide offer a foundational framework for further investigation and application of dipropyl sulfate in organic synthesis and related fields.

References

- 1. Diethyl sulfate - Wikipedia [en.wikipedia.org]

- 2. SN2 Reaction Mechanism [chemistrysteps.com]

- 3. Dimethyl sulfate - Wikipedia [en.wikipedia.org]

- 4. SN2 reaction - Wikipedia [en.wikipedia.org]

- 5. Dimethyl sulfate - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. byjus.com [byjus.com]

- 7. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 8. Dimethyl sulfate and diisopropyl sulfate as practical and versatile O-sulfation reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DIETHYL SULFATE - Occupational Exposures to Mists and Vapours from Strong Inorganic Acids; and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide on the Solubility and Stability of Dipropyl Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of dipropyl sulfate (B86663). Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on providing a thorough understanding of its qualitative properties, stability concerns, and detailed experimental protocols for researchers to determine precise quantitative metrics.

Introduction to Dipropyl Sulfate

Dipropyl sulfate (C₆H₁₄O₄S, CAS No. 598-05-0) is a dialkyl sulfate primarily utilized as an alkylating agent in organic synthesis.[1][2] Understanding its solubility and stability is crucial for its effective use in chemical reactions, for the development of safe handling and storage procedures, and for its potential application in various industrial processes.

Solubility of Dipropyl Sulfate

Qualitative Solubility:

-

Organic Solvents: Dipropyl sulfate is known to be soluble in a range of organic solvents.[1][2]

-

Water: It is reported to have limited solubility in water.[1][2] Upon dissolution, it may form a corrosive solution.[1]

Quantitative Solubility Data:

The following table summarizes the known qualitative solubility of dipropyl sulfate. Researchers requiring precise solubility data are encouraged to follow the experimental protocol outlined in Section 4.1.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Reference |

| Water | 20 | Data not available | [1][2] |

| Ethanol | 20 | Data not available | |

| Methanol | 20 | Data not available | |

| Acetone | 20 | Data not available | |

| Dichloromethane | 20 | Data not available |

Stability of Dipropyl Sulfate

The stability of dipropyl sulfate is a critical consideration for its storage and application. Like other dialkyl sulfates, it is susceptible to hydrolysis and thermal decomposition.

3.1 Hydrolysis:

Dialkyl sulfates can undergo hydrolysis to produce the corresponding alcohol and sulfuric acid. This reaction is influenced by pH and temperature. The hydrolysis of sulfate esters can be accelerated under both acidic and basic conditions.[3] The general reaction for the hydrolysis of dipropyl sulfate is as follows:

(CH₃CH₂CH₂O)₂SO₂ + 2H₂O → 2CH₃CH₂CH₂OH + H₂SO₄

3.2 Thermal Stability:

Information from safety data sheets suggests that dipropyl sulfate is stable under recommended storage conditions, but decomposition can occur at elevated temperatures.[4] Specific thermal decomposition data from techniques such as Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) are not available in the public domain.

Quantitative Stability Data:

The following table is intended to structure the presentation of stability data. The values are hypothetical and should be determined experimentally using the protocols in Section 4.

| Condition | Parameter | Value | Reference |

| Hydrolysis | |||

| pH 5 (25°C) | Rate Constant (k) | Data not available | |

| pH 7 (25°C) | Rate Constant (k) | Data not available | |

| pH 9 (25°C) | Rate Constant (k) | Data not available | |

| Thermal Stability | |||

| Onset of Decomposition | Temperature (°C) | Data not available | |

| 5% Mass Loss (TGA) | Temperature (°C) | Data not available |

Experimental Protocols

Detailed methodologies for determining the quantitative solubility and stability of dipropyl sulfate are provided below.

4.1 Protocol for Determining Quantitative Solubility (Shake-Flask Method)

This protocol describes a standard method for determining the solubility of a liquid in various solvents.

Materials:

-

Dipropyl sulfate

-

Selected solvents (e.g., water, ethanol, methanol, acetone, dichloromethane)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

Gas chromatograph with a mass spectrometer (GC-MS) or a suitable detector

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of dipropyl sulfate to a known volume of the solvent in a sealed flask.

-

Place the flask in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 20°C, 25°C, 37°C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the mixture to stand in the temperature-controlled environment for at least 24 hours to allow for phase separation.

-

For emulsions or fine dispersions, centrifuge the sample at a controlled temperature to facilitate separation.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the supernatant (the solvent saturated with dipropyl sulfate).

-

Accurately dilute the aliquot with the same solvent to a concentration suitable for the analytical method.

-

Quantify the concentration of dipropyl sulfate in the diluted sample using a pre-calibrated GC-MS or other appropriate analytical technique.

-

-

Calculation:

-

Calculate the solubility of dipropyl sulfate in the solvent at the specified temperature, typically expressed in g/100 mL or mol/L.

-

4.2 Protocol for Studying Hydrolysis Kinetics

This protocol outlines a method for determining the rate of hydrolysis of dipropyl sulfate under different pH conditions.

Materials:

-

Dipropyl sulfate

-

Buffer solutions of various pH values (e.g., pH 4, 7, 9)

-

Thermostatically controlled water bath or reaction block

-

Autosampler vials

-

High-performance liquid chromatograph (HPLC) with a suitable detector or GC-MS

-

Quenching solution (e.g., a solvent that stops the reaction, such as acetonitrile)

Procedure:

-

Reaction Setup:

-

Prepare solutions of dipropyl sulfate in each buffer at a known initial concentration.

-

Place the reaction mixtures in a thermostatically controlled environment set to the desired temperature (e.g., 25°C, 40°C, 60°C).

-

-

Time-Course Sampling:

-

At regular time intervals, withdraw aliquots of the reaction mixture.

-

Immediately quench the reaction by diluting the aliquot in a vial containing a quenching solution.

-

-

Sample Analysis:

-

Analyze the quenched samples by HPLC or GC-MS to determine the concentration of remaining dipropyl sulfate.

-

-

Data Analysis:

-

Plot the concentration of dipropyl sulfate versus time for each pH and temperature condition.

-

Determine the rate constant (k) for the hydrolysis reaction under each set of conditions by fitting the data to the appropriate rate law (e.g., pseudo-first-order).

-

An Arrhenius plot of ln(k) versus 1/T can be used to determine the activation energy of the hydrolysis reaction.

-

Visualizations

5.1 Hydrolysis Pathway of Dipropyl Sulfate

The following diagram illustrates the chemical pathway for the hydrolysis of dipropyl sulfate.

Caption: Hydrolysis of dipropyl sulfate yields propanol and sulfuric acid.

5.2 Experimental Workflow for Solubility Determination

This diagram outlines the key steps in the experimental protocol for determining the solubility of dipropyl sulfate.

Caption: Workflow for the quantitative determination of dipropyl sulfate solubility.

5.3 Experimental Workflow for Hydrolysis Kinetics Study

The following diagram illustrates the process for studying the hydrolysis kinetics of dipropyl sulfate.

References

The Untapped Potential of Dipropyl Sulfate in Chemical Biology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipropyl sulfate (B86663), a dialkyl sulfate ester, is a reactive electrophile with potential yet largely unexplored applications in the field of chemical biology. While its use as a general alkylating agent in organic synthesis is established, its specific utility as a tool to probe and manipulate biological systems remains nascent. This technical guide provides a comprehensive overview of the theoretical applications of dipropyl sulfate in chemical biology, drawing parallels from well-characterized electrophilic probes. We will explore its potential for covalent modification of proteins, its utility as a chemical probe for studying protein function, and its prospective role in drug development as a covalent inhibitor. This document aims to serve as a foundational resource for researchers interested in harnessing the reactivity of dipropyl sulfate for novel chemical biology strategies.

Introduction to Dipropyl Sulfate: A Reactive Electrophile

Dipropyl sulfate ((CH₃CH₂CH₂O)₂SO₂) is a dialkyl sulfate with the CAS number 598-05-0.[1] It is recognized for its properties as a potent alkylating agent, capable of transferring a propyl group to nucleophilic substrates. In the context of chemical biology, the primary nucleophiles of interest are the side chains of amino acid residues within proteins, as well as nucleophilic sites on DNA and other biomolecules.

Chemical Properties of Dipropyl Sulfate:

| Property | Value |

| Molecular Formula | C₆H₁₄O₄S |

| Molecular Weight | 182.24 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 115 °C at 16 mmHg |

| Density | 1.109 g/mL at 20 °C |

| Reactivity | Electrophilic alkylating agent |

Data sourced from various chemical suppliers.

The reactivity of dipropyl sulfate is centered on the electrophilic character of the propyl groups, which are excellent leaving groups upon nucleophilic attack. This inherent reactivity forms the basis for its potential applications in covalently modifying biological macromolecules.

Theoretical Applications in Chemical Biology

While specific, peer-reviewed applications of dipropyl sulfate in chemical biology are not extensively documented, its chemical properties suggest several promising avenues of research.

Covalent Modification of Proteins

The nucleophilic side chains of several amino acids are potential targets for alkylation by dipropyl sulfate. The reactivity of these residues is generally influenced by their intrinsic nucleophilicity and their accessibility within the protein structure.

Potential Amino Acid Targets for Propylation:

| Amino Acid | Nucleophilic Site | Potential Product |

| Cysteine | Thiol (-SH) | S-propylcysteine |

| Lysine | Amine (-NH₂) | Nε-propyllysine |

| Histidine | Imidazole nitrogen | Nτ-propylhistidine or Nπ-propylhistidine |

| Methionine | Thioether (-S-CH₃) | S-methyl-S-propylsulfonium salt |

| Aspartate | Carboxylate (-COO⁻) | Propyl ester |

| Glutamate | Carboxylate (-COO⁻) | Propyl ester |

| Tyrosine | Phenolic hydroxyl (-OH) | O-propyltyrosine |

The diagram below illustrates the general mechanism of protein alkylation by dipropyl sulfate, targeting a generic nucleophilic amino acid residue.

Caption: General reaction scheme for protein propylation by dipropyl sulfate.

Dipropyl Sulfate as a Chemical Probe

Chemical probes are small molecules used to study and manipulate biological systems. Based on its reactivity, dipropyl sulfate could be developed into a chemical probe for various applications:

-

Activity-Based Protein Profiling (ABPP): In ABPP, reactive probes are used to covalently label the active sites of enzymes. A modified version of dipropyl sulfate, incorporating a reporter tag (e.g., a fluorophore or biotin), could be synthesized to identify and enrich novel enzymes with reactive nucleophiles in their catalytic sites.

-

Mapping Protein-Protein Interactions: Covalent modification of a protein at an interaction interface can disrupt or stabilize protein-protein interactions. By treating cells or protein complexes with dipropyl sulfate and analyzing the resulting changes in interaction profiles (e.g., by co-immunoprecipitation or proximity labeling), it may be possible to map interaction surfaces.

The following diagram illustrates a hypothetical workflow for using a tagged dipropyl sulfate analog in an ABPP experiment.

Caption: Hypothetical workflow for an Activity-Based Protein Profiling experiment.

Potential in Drug Development

Covalent inhibitors, which form a permanent bond with their target protein, have gained significant interest in drug development. Dipropyl sulfate's alkylating ability makes it a potential scaffold for the design of covalent drugs.

-

Targeted Covalent Inhibitors: By attaching a targeting moiety that directs the dipropyl sulfate warhead to a specific protein, it could be used to irreversibly inhibit the function of that protein. This is particularly relevant for targets that have shallow binding pockets or where high potency and prolonged duration of action are desired.

-

Cancer Therapy: As an alkylating agent, dipropyl sulfate has the potential to damage DNA, a mechanism exploited by many chemotherapeutic drugs. While its toxicity and specificity would need to be carefully evaluated, it could serve as a starting point for the development of novel anticancer agents. For instance, some sources suggest that reactions of dipropyl sulfate with amines to form dipropyl sulfonic acids are utilized in the detection of cervical cancer cells.[1]

The signaling pathway diagram below illustrates a hypothetical mechanism by which a targeted dipropyl sulfate-based inhibitor could disrupt a cancer-related pathway.

Caption: Disruption of a signaling pathway by a targeted covalent inhibitor.

Proposed Experimental Protocols

The following are hypothetical, generalized protocols for the potential use of dipropyl sulfate in chemical biology research. Note: These protocols are for illustrative purposes only and would require significant optimization and safety precautions. Dipropyl sulfate is a hazardous substance and should be handled with appropriate personal protective equipment in a fume hood.

Protocol for In-Solution Protein Alkylation

Objective: To globally modify the proteins in a complex mixture with dipropyl sulfate.

Materials:

-

Protein sample (e.g., cell lysate)

-

Dithiothreitol (DTT)

-

Dipropyl sulfate

-

Ammonium (B1175870) bicarbonate

-

Acetonitrile

-

Trypsin

-

Trifluoroacetic acid (TFA)

Procedure:

-

Denaturation and Reduction:

-

To the protein sample, add urea to a final concentration of 8 M.

-

Add DTT to a final concentration of 10 mM to reduce disulfide bonds.

-

Incubate at 37°C for 1 hour.

-

-

Alkylation:

-

Cool the sample to room temperature.

-

Add dipropyl sulfate to a final concentration of 20-50 mM. (Note: This concentration would need to be optimized).

-

Incubate in the dark at room temperature for 1 hour.

-

-

Quenching and Digestion:

-

Quench the reaction by adding DTT to a final concentration of 20 mM.

-

Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M.

-

Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

-

-

Sample Cleanup:

-

Acidify the sample with TFA to a final pH of <3.

-

Desalt the peptides using a C18 solid-phase extraction cartridge.

-

Elute the peptides and dry them in a vacuum centrifuge.

-

-

Analysis:

-

Resuspend the peptides in an appropriate solvent for LC-MS/MS analysis to identify propylated peptides.

-

Protocol for Assessing Covalent Inhibition of an Enzyme

Objective: To determine if dipropyl sulfate can covalently inhibit a purified enzyme.

Materials:

-

Purified enzyme of interest

-

Enzyme substrate

-

Assay buffer

-

Dipropyl sulfate

-

96-well plate and plate reader

Procedure:

-

Enzyme Treatment:

-

Prepare a solution of the purified enzyme in its assay buffer.

-

Add varying concentrations of dipropyl sulfate to the enzyme solution.

-

Incubate for different time points (e.g., 0, 15, 30, 60 minutes) at room temperature.

-

-

Activity Assay:

-

At each time point, take an aliquot of the enzyme-inhibitor mixture and add it to a well of a 96-well plate containing the enzyme's substrate.

-

Measure the enzyme activity using a plate reader (e.g., by monitoring absorbance or fluorescence).

-

-

Data Analysis:

-

Plot the enzyme activity as a function of dipropyl sulfate concentration and incubation time.

-

A time- and concentration-dependent loss of activity would be indicative of covalent inhibition.

-

Further experiments, such as dialysis or size-exclusion chromatography, could be performed to confirm the irreversible nature of the inhibition.

-

Safety Considerations

Dipropyl sulfate is a hazardous chemical that can cause irritation to the skin, eyes, and respiratory tract. It is also toxic if ingested or inhaled. Appropriate safety precautions, including the use of a fume hood, safety glasses, gloves, and a lab coat, are essential when handling this compound. All waste containing dipropyl sulfate should be disposed of according to institutional guidelines for hazardous chemical waste.

Conclusion and Future Outlook

Dipropyl sulfate represents a potentially valuable, yet underutilized, tool in the chemical biologist's arsenal. Its strong electrophilicity and ability to introduce a propyl group onto biomolecules suggest a range of applications, from fundamental studies of protein function to the development of novel therapeutics. The hypothetical applications and protocols outlined in this guide are intended to stimulate further research into the utility of this reactive compound. Future work should focus on the synthesis of tagged dipropyl sulfate analogs for chemical proteomics studies, the systematic evaluation of its reactivity with different amino acid residues, and the exploration of its potential as a covalent inhibitor for specific protein targets. As our understanding of the ligandable proteome expands, small, reactive molecules like dipropyl sulfate may play a crucial role in developing the next generation of chemical probes and covalent drugs.

References

An In-depth Technical Guide to Dipropyl Sulfate for Introductory Organic Synthesis Experiments

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of dipropyl sulfate (B86663), a potent alkylating agent, and its application in introductory organic synthesis experiments. Due to its hazardous nature, this document emphasizes rigorous safety protocols alongside its synthetic utility. The information presented is intended for a professional audience with a strong foundation in laboratory safety and organic chemistry.

Introduction to Dipropyl Sulfate

Dipropyl sulfate ((CH₃CH₂CH₂O)₂SO₂) is the diester of propanol (B110389) and sulfuric acid. It belongs to a class of compounds known as dialkyl sulfates, which are powerful electrophiles widely used in organic synthesis to introduce alkyl groups to a variety of nucleophiles.[1] Its primary application lies in its ability to serve as a propylation reagent for the synthesis of ethers, esters, and other functional groups.[2] While effective, dipropyl sulfate and its analogs are hazardous and must be handled with extreme caution.[3][4]

Physicochemical and Safety Data

A thorough understanding of the physical properties and hazards of dipropyl sulfate is paramount before its use in any experimental setting. The following tables summarize key quantitative data.

Table 1: Physical and Chemical Properties of Dipropyl Sulfate

| Property | Value | Reference(s) |

| CAS Number | 598-05-0 | [4] |

| Molecular Formula | C₆H₁₄O₄S | [4] |

| Molecular Weight | 182.24 g/mol | [4] |

| Appearance | Colorless to light yellow liquid | [2][3] |

| Density | 1.109 g/mL at 20 °C | [4] |

| Boiling Point | 115 °C at 16 mmHg | [4] |

| Flash Point | 105.3 °C | [4] |

| Refractive Index | n20/D 1.413 | [4] |

| Solubility | Soluble in organic solvents, limited solubility in water | [3] |

Table 2: Hazard Identification and Safety Information for Dipropyl Sulfate

| Hazard Class | GHS Pictograms | Signal Word | Hazard Statements | Precautionary Statements | Reference(s) |

| Acute Toxicity (Oral, Dermal, Inhalation), Skin Corrosion, Eye Damage | GHS05, GHS06 | Danger | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled. H314: Causes severe skin burns and eye damage. | P260, P264, P270, P271, P280, P301+P310+P330, P303+P361+P353, P304+P340+P310, P305+P351+P338, P403+P233, P405, P501 | [2][5] |

Core Application: O-Alkylation of Phenols (Williamson Ether Synthesis)

A fundamental application of dipropyl sulfate in an introductory yet advanced context is the O-alkylation of phenols to form aryl propyl ethers. This reaction proceeds via a Williamson ether synthesis, a classic SN2 reaction.[6][7] The phenol (B47542) is first deprotonated by a base to form a more nucleophilic phenoxide ion, which then attacks the electrophilic propyl group of dipropyl sulfate, displacing a sulfate leaving group.[8]

Reaction Mechanism and Workflow

The following diagrams illustrate the reaction mechanism and a general experimental workflow for the propylation of a phenol using dipropyl sulfate.

Caption: Reaction mechanism for the O-alkylation of a phenol with dipropyl sulfate.

Caption: General experimental workflow for the synthesis of an aryl propyl ether.

Experimental Protocol: Synthesis of Propoxybenzene (B152792)

This protocol is adapted from procedures for the alkylation of phenols using analogous dialkyl sulfates and should only be performed by trained professionals in a well-ventilated chemical fume hood with appropriate personal protective equipment.

Materials and Reagents

-

Phenol

-

Sodium hydroxide (B78521) (NaOH)

-

Dipropyl sulfate

-

Diethyl ether (or other suitable extraction solvent)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Deionized water

Equipment

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Apparatus for distillation or column chromatography

Procedure

-

Preparation of Sodium Phenoxide: In a round-bottom flask equipped with a magnetic stir bar, dissolve a specific molar quantity of phenol in a suitable solvent (e.g., ethanol (B145695) or acetone). Add an equimolar amount of aqueous sodium hydroxide to form the sodium phenoxide in situ.

-

Alkylation: While stirring the phenoxide solution, add an equimolar amount of dipropyl sulfate dropwise. Caution: Dipropyl sulfate is toxic and corrosive. Handle with extreme care in a fume hood.

-

Reaction: Attach a reflux condenser and heat the reaction mixture to reflux for a specified period (e.g., 1-3 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel. Add diethyl ether to extract the organic product. Wash the organic layer sequentially with water and then with brine to remove any remaining water-soluble impurities.[9]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the solution using a rotary evaporator to remove the solvent.[10]

-

Purification: Purify the crude propoxybenzene by distillation under reduced pressure or by column chromatography on silica (B1680970) gel.

Quantitative Data (Illustrative)

The following table provides illustrative quantitative data for a hypothetical synthesis of propoxybenzene. Actual yields and conditions may vary and should be optimized.

Table 3: Illustrative Quantitative Data for Propoxybenzene Synthesis

| Reactant/Product | Molar Mass ( g/mol ) | Moles (mol) | Mass (g) | Volume (mL) | Yield (%) |

| Phenol | 94.11 | 0.10 | 9.41 | - | - |

| Sodium Hydroxide | 40.00 | 0.10 | 4.00 | - | - |

| Dipropyl Sulfate | 182.24 | 0.10 | 18.22 | 16.43 | - |

| Propoxybenzene (Product) | 136.19 | (Theoretical: 0.10) | (Theoretical: 13.62) | - | (e.g., 75-85) |

Safety and Handling

Dipropyl sulfate is a highly toxic, corrosive, and potentially carcinogenic substance.[11] Strict adherence to safety protocols is mandatory.

-

Engineering Controls: All work with dipropyl sulfate must be conducted in a certified chemical fume hood to prevent inhalation of vapors.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear tightly fitting safety goggles and a face shield.[5]

-

Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., Viton or nitrile, consult manufacturer's compatibility chart).[3]

-

Respiratory Protection: If there is a risk of exposure above the occupational exposure limit, a NIOSH-approved respirator with an appropriate cartridge should be used.[5]

-

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists.[3] Use spark-proof tools and explosion-proof equipment.[5]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible materials such as strong oxidizing agents and bases.[12]

-

Disposal: Dispose of waste in accordance with all local, state, and federal regulations. Unused dipropyl sulfate can be cautiously neutralized with a solution of ammonia.

Conclusion

Dipropyl sulfate is a valuable and potent propylation agent for introductory organic synthesis experiments, particularly for demonstrating the Williamson ether synthesis. However, its significant health hazards necessitate a professional and safety-conscious approach. By following the guidelines and protocols outlined in this technical guide, researchers and scientists can safely and effectively utilize dipropyl sulfate in their synthetic endeavors.

References

- 1. US4453017A - Process for the methylation of phenolic compounds with trimethyl phosphate - Google Patents [patents.google.com]

- 2. Khan Academy [khanacademy.org]

- 3. chemistry.ucmerced.edu [chemistry.ucmerced.edu]

- 4. scholarship.richmond.edu [scholarship.richmond.edu]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. How To Run A Reaction [chem.rochester.edu]

- 11. Diethyl sulfate - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

Theoretical Exploration of Dipropyl Sulfate Reaction Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipropyl sulfate (B86663) ((CH₃CH₂CH₂O)₂SO₂) is a dialkyl sulfate ester recognized for its utility as a propylating agent in organic synthesis. A thorough understanding of its reaction mechanisms is crucial for optimizing synthetic protocols and for anticipating its behavior in various chemical and biological systems. This technical guide provides an in-depth analysis of the theoretical reaction pathways of dipropyl sulfate, drawing upon established principles of physical organic chemistry and computational studies of analogous alkyl sulfates. Due to a scarcity of literature focused specifically on dipropyl sulfate, this guide extrapolates from theoretical and experimental data available for related compounds to model its reactivity in hydrolysis, alcoholysis, and general nucleophilic substitution reactions.

Introduction to Dipropyl Sulfate Reactivity

Dipropyl sulfate belongs to the class of dialkyl sulfates, which are powerful alkylating agents. The primary mode of reaction for simple dialkyl sulfates involves the transfer of an alkyl group to a nucleophile. Theoretical and experimental studies on analogous compounds, such as dimethyl sulfate and sodium dodecyl sulfate, strongly indicate that these reactions proceed via a bimolecular nucleophilic substitution (Sₙ2) mechanism. This mechanism involves the backside attack of a nucleophile on one of the α-carbon atoms of the propyl groups, leading to the displacement of a propyl sulfate anion as the leaving group.

The key characteristics of these reactions are:

-

Second-Order Kinetics: The reaction rate is dependent on the concentration of both the dipropyl sulfate and the nucleophile.

-

Stereospecificity: If the α-carbon were chiral, the reaction would proceed with an inversion of stereochemistry.

-

C-O Bond Cleavage: The reaction involves the breaking of the carbon-oxygen bond of the ester, not the sulfur-oxygen bond.

This guide will explore the theoretical basis for the primary reaction pathways of dipropyl sulfate: hydrolysis, alcoholysis, and reactions with other common nucleophiles.

Reaction Pathways

Hydrolysis

In the presence of water, dipropyl sulfate is expected to undergo hydrolysis to produce propanol (B110389) and propyl sulfuric acid, which can be further hydrolyzed to another molecule of propanol and sulfuric acid. The initial and rate-determining step is the nucleophilic attack of a water molecule on one of the propyl groups.

Proposed Mechanism: The reaction is anticipated to follow an Sₙ2 pathway where water acts as the nucleophile.

Caption: Proposed Sₙ2 mechanism for the hydrolysis of dipropyl sulfate.

Alcoholysis

When dipropyl sulfate is treated with an alcohol (ROH), an ether is formed through a process known as alcoholysis. This reaction is also expected to proceed via an Sₙ2 mechanism, with the alcohol acting as the nucleophile.

Proposed Mechanism: The alcohol's oxygen atom attacks the α-carbon of a propyl group, displacing the propyl sulfate anion. The rate of this reaction will be influenced by the steric bulk of the attacking alcohol.

Caption: Proposed Sₙ2 mechanism for the alcoholysis of dipropyl sulfate.

Reaction with General Nucleophiles (e.g., Amines)

Dipropyl sulfate will react with a wide range of nucleophiles. Amines, for instance, will be propylated to form secondary or tertiary amines, or even quaternary ammonium (B1175870) salts, depending on the stoichiometry and the structure of the amine.

Proposed Mechanism: This is a classic example of an Sₙ2 reaction where the nitrogen atom of the amine attacks the α-carbon of a propyl group. The strength of the nucleophile and the solvent are critical factors in determining the reaction rate.

Caption: General Sₙ2 mechanism for the reaction of dipropyl sulfate with an amine.

Theoretical Kinetic and Thermodynamic Data (by Analogy)

| Nucleophile | Reaction Type | Analogous Substrate | Solvent | Calculated Activation Energy (ΔG‡, kcal/mol) | Calculated Reaction Enthalpy (ΔH, kcal/mol) |

| H₂O | Hydrolysis | Dimethyl Sulfate | Water | 20 - 25 | -5 to -10 |

| CH₃OH | Alcoholysis | Dimethyl Sulfate | Methanol | 22 - 27 | -3 to -8 |

| NH₃ | Aminolysis | Dimethyl Sulfate | Water | 18 - 23 | -15 to -20 |

| Cl⁻ | Halogenation | Diethyl Sulfate | Acetonitrile | 15 - 20 | -10 to -15 |

Disclaimer: The data presented in this table are approximate values derived from theoretical studies on analogous compounds and are intended for comparative purposes only. Actual experimental values for dipropyl sulfate may vary.

Generalized Experimental Protocol for Kinetic Analysis

To experimentally determine the reaction kinetics of dipropyl sulfate with a given nucleophile, a standard protocol involving spectroscopic or chromatographic monitoring can be employed.

Objective: To determine the rate constant, reaction order, and activation energy for the reaction of dipropyl sulfate with a nucleophile (e.g., a substituted amine).

Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of dipropyl sulfate of known concentration in a suitable inert solvent (e.g., acetonitrile).

-

Prepare a stock solution of the nucleophile of known concentration in the same solvent.

-

-

Reaction Setup:

-

Equilibrate a reaction vessel (e.g., a cuvette for UV-Vis spectroscopy or a vial for HPLC) to the desired temperature in a thermostatted bath.

-

Initiate the reaction by mixing known volumes of the dipropyl sulfate and nucleophile solutions in the reaction vessel.

-

-

Monitoring the Reaction:

-

At timed intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by rapid cooling or addition of a quenching agent).

-

Analyze the concentration of the reactant (dipropyl sulfate or nucleophile) or a product using a suitable analytical technique (e.g., HPLC, GC, or NMR spectroscopy).

-

Alternatively, if a reactant or product has a distinct chromophore, the reaction can be monitored continuously in a UV-Vis spectrophotometer.

-

-

Data Analysis:

-

Plot the concentration of the monitored species versus time.

-

Determine the initial reaction rate from the slope of the tangent to the curve at t=0.

-

Vary the initial concentrations of dipropyl sulfate and the nucleophile to determine the reaction order with respect to each reactant.

-

Repeat the experiment at different temperatures to determine the activation energy using the Arrhenius equation.

-

Caption: Generalized workflow for the kinetic analysis of a dipropyl sulfate reaction.

Conclusion

The reaction pathways of dipropyl sulfate are predominantly governed by the Sₙ2 mechanism, characteristic of simple dialkyl sulfates. This leads to efficient propylation of a wide variety of nucleophiles, including water, alcohols, and amines. While specific theoretical and experimental data for dipropyl sulfate are limited, a robust understanding of its reactivity can be achieved by analogy to more extensively studied alkyl sulfates. The models and protocols presented in this guide offer a solid foundation for researchers and professionals working with this versatile reagent. Further dedicated computational and experimental investigations are warranted to refine the kinetic and thermodynamic parameters for the reactions of dipropyl sulfate and to fully elucidate its reactivity profile.

Methodological & Application

Application Notes and Protocols for N-alkylation of Amines using Dipropyl Sulfate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: These application notes and protocols are intended for informational purposes for qualified research personnel. Dipropyl sulfate (B86663) is a hazardous chemical and should only be handled by trained individuals in a well-ventilated fume hood with appropriate personal protective equipment. All reactions should be performed with caution and appropriate safety measures in place. The protocols provided are generalized and may require optimization for specific substrates and applications.

Introduction

N-alkylation of amines is a fundamental transformation in organic synthesis, crucial for the preparation of a vast array of compounds, including active pharmaceutical ingredients, agrochemicals, and specialty materials. Dialkyl sulfates are potent alkylating agents known for their high reactivity. Dipropyl sulfate, a member of this class, serves as an effective source of propyl groups for the N-alkylation of primary and secondary amines to yield secondary and tertiary amines, respectively.

The reaction proceeds via a nucleophilic substitution mechanism where the lone pair of electrons on the amine nitrogen attacks one of the electrophilic propyl groups of dipropyl sulfate. A subsequent deprotonation step, typically facilitated by a base, yields the alkylated amine. While highly efficient, a common challenge with potent alkylating agents is the potential for over-alkylation, particularly in the case of primary amines, which can lead to the formation of tertiary amines and even quaternary ammonium (B1175870) salts.[1] Careful control of reaction conditions, including stoichiometry, temperature, and reaction time, is therefore essential to achieve the desired product selectivity.

Properties and Safety of Dipropyl Sulfate

Dipropyl sulfate (C₆H₁₄O₄S) is a colorless to pale yellow liquid with a pungent odor.[2] It is soluble in many organic solvents but has limited solubility in water.[2] Due to its high reactivity, it is a valuable reagent in chemical synthesis.[3]

Physical and Chemical Properties:

| Property | Value |

| Molecular Formula | C₆H₁₄O₄S |

| Molecular Weight | 182.24 g/mol [3] |

| Density | 1.109 g/mL at 20 °C[3] |

| Boiling Point | 115 °C at 16 mmHg[3] |

| Flash Point | 105.3 °C[3] |

Safety Information:

Dipropyl sulfate is a hazardous substance and must be handled with extreme care.

-

Hazards: It is corrosive and can cause severe skin burns and eye damage. It is also toxic if ingested or inhaled, potentially causing irritation to the respiratory tract.[2][3] Prolonged or repeated exposure may lead to more severe health issues.

-

Handling: Always work in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials. Keep the container tightly closed.

General Reaction Scheme for N-Alkylation of Amines with Dipropyl sulfate

Caption: General reaction scheme for the N-propylation of primary and secondary amines.

Representative Quantitative Data

The following table provides a representative, though hypothetical, overview of the stoichiometry for the N-propylation of a primary and a secondary amine. Actual yields will vary depending on the specific substrates and reaction conditions.

| Amine Substrate | Amine Molar Eq. | Dipropyl sulfate Molar Eq. | Base (e.g., K₂CO₃) Molar Eq. | Product | Theoretical Yield |

| Aniline | 1.0 | 1.1 | 1.5 | N-Propylaniline | >90% |

| Di-n-propylamine | 1.0 | 1.2 | 1.5 | Tri-n-propylamine | >95% |

Experimental Protocols

The following are generalized protocols for the N-alkylation of primary and secondary amines using dipropyl sulfate. These should be adapted and optimized for the specific amine and desired product.

Protocol 1: N-propylation of a Primary Amine to a Secondary Amine

Objective: To synthesize an N-propyl secondary amine from a primary amine.

Materials:

-

Primary amine (1.0 eq.)

-

Dipropyl sulfate (1.0-1.2 eq.)

-

Anhydrous potassium carbonate (K₂CO₃) or another suitable base (1.5-2.0 eq.)

-

Anhydrous solvent (e.g., acetonitrile, DMF, or acetone)

-